Antimicrobial Potency: Benzohydrazide vs. 4-CF3 Analog
A benzofuroxan hydrazone derivative synthesized from 4-nitro-3-(trifluoromethyl)benzaldehyde demonstrated superior antimicrobial activity against multidrug-resistant Staphylococcus aureus compared to its analog lacking the 4-nitro group. The target derivative (MIC range 12.7-11.4 µg/mL) was more potent than the corresponding 4-CF3 substituted derivative lacking the nitro group (MIC range 14.6-13.1 µg/mL) [1]. This quantitative difference is attributed to the enhanced electron-withdrawing capacity conferred by the dual 3-CF3 and 4-NO2 substitution.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against multidrug-resistant Staphylococcus aureus |
|---|---|
| Target Compound Data | 12.7-11.4 µg/mL (as the 4-nitro-3-(trifluoromethyl)benzaldehyde-derived benzofuroxan hydrazone) |
| Comparator Or Baseline | 14.6-13.1 µg/mL (4-CF3 substituted benzofuroxan hydrazone analog) |
| Quantified Difference | Target derivative exhibits a ~13-15% lower MIC, indicating higher potency |
| Conditions | In vitro antimicrobial susceptibility testing against multidrug-resistant S. aureus strains |
Why This Matters
Demonstrates that the 4-nitro-3-(trifluoromethyl)benzaldehyde scaffold yields more potent antimicrobial derivatives than the 4-CF3-only analog, guiding selection for antimicrobial drug discovery programs.
- [1] Jorge, S. D., et al. (2011). European Journal of Medicinal Chemistry, 46(9), 4245-4251. View Source
